Urs-12(13)-ene
Description
Contextualization within Pentacyclic Triterpenoid Chemistry
Pentacyclic triterpenoids are a large and structurally diverse group of natural products, characterized by a tetracyclic or pentacyclic carbon skeleton derived from squalene. These compounds are ubiquitous in the plant kingdom and are classified based on the arrangement of their fused rings and the presence and position of methyl groups and functional groups nih.govmdpi.com. The major classes of pentacyclic triterpenoids include the ursane (B1242777), oleanane (B1240867), lupane, and friedelane (B3271969) types nih.govrsc.orgmdpi.commdpi.com.
The ursane skeleton is defined by a specific arrangement of five fused six-membered rings (a 6-6-6-6-6 ring system) mdpi.commdpi.com. A key distinguishing feature between the ursane and the closely related oleanane skeletons is the position of a methyl group on the E-ring: in ursanes, this methyl group is typically located at position C-19, whereas in oleananes, it is at C-20 nih.govekb.eg. Urs-12(13)-ene (B1642023) itself is the basic hydrocarbon structure corresponding to this ursane skeleton, featuring a double bond between carbons 12 and 13 chemicalbook.in. More commonly studied derivatives, such as ursolic acid, are derived from this basic structure by the addition of hydroxyl and carboxyl groups mdpi.com. α-Amyrin is a well-known precursor in the biosynthesis of ursane-type triterpenoids, including ursolic acid nih.govwikipedia.org.
Table 1: Key Pentacyclic Triterpenoid Skeletons
| Skeleton Type | Ring System | Representative Precursor | Key Distinguishing Feature (vs. Oleanane) | Common Examples |
| Ursane | 6-6-6-6-6 | α-Amyrin | Methyl group at C-19 (E-ring) | Ursolic acid, Corosolic acid, Asiatic acid |
| Oleanane | 6-6-6-6-6 | β-Amyrin | Methyl group at C-20 (E-ring) | Oleanolic acid, Glycyrrhetinic acid, Maslinic acid |
| Lupane | 6-6-6-6-5 | Lupeol | Different ring fusion (E-ring is five-membered) | Betulin, Betulinic acid |
| Friedelane | 6-6-6-6-5 | Friedelin | Rearrangement from oleanane skeleton | Friedelin, Tingenone |
Significance of the Ursane Skeleton as a Natural Product Framework
The ursane skeleton forms the structural backbone of a vast array of natural products found across numerous plant species. These compounds are frequently isolated from medicinal herbs, edible plants, fruits, leaves, and bark, often occurring in conjunction with oleanane-type triterpenoids rsc.orgmdpi.commdpi.comnih.govnih.gov. The prevalence of the ursane framework in nature underscores its importance in plant biochemistry and its potential for biological activity.
Triterpenoids based on the ursane skeleton, such as ursolic acid, exhibit a wide range of significant pharmacological properties. These activities include potent anti-inflammatory, antiviral, antimicrobial, and antitumor effects rsc.orgmdpi.comnih.govnih.govresearchgate.net. Furthermore, ursane derivatives have demonstrated efficacy in managing conditions like diabetes and its complications, showing potential for glucose regulation and protection against diabetic vascular damage nih.gov. Their antioxidant and hepatoprotective capabilities also contribute to their therapeutic appeal rsc.orgmdpi.com. The inherent biological activities of these compounds make the ursane skeleton a highly attractive scaffold for drug discovery and development.
Structure
2D Structure
Properties
Molecular Formula |
C30H50 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C30H50/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h10,20-21,23-25H,9,11-19H2,1-8H3 |
InChI Key |
DGXIUFDVYPIXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Urs 12 13 Ene Core Structures
Botanical Sources and Phytogeographical Distribution of Ursane-Type Triterpenoids
Ursane-type triterpenoids, characterized by the Urs-12(13)-ene (B1642023) backbone, are secondary metabolites found in a wide array of plant species across numerous families. Their distribution is global, with a notable prevalence in certain taxonomic groups.
The Celastraceae and Apocynaceae families are particularly rich sources of ursane-type triterpenoids. Species within the Celastraceae family are well-documented for producing a remarkable diversity of these compounds, often exhibiting complex oxidation patterns and substitutions. mdpi.comresearchgate.net The genus Maytenus, a prominent member of this family, is a notable producer of various triterpenoids, including those with friedelane (B3271969) and ursane (B1242777) skeletons. mdpi.com Similarly, the Apocynaceae family, which includes evergreen flowering trees and shrubs, is a known reservoir of ursane-type triterpenes. acs.org
| Plant Family | Notable Genera Containing Ursane-Type Triterpenoids |
| Celastraceae | Maytenus, Salacia, Elaeodendron |
| Apocynaceae | Nerium, Carissa, Plumeria |
A multitude of plant species have been identified as sources of compounds possessing the this compound core. Phytochemical studies have led to the isolation and characterization of these triterpenoids from various plant parts, including leaves, stems, roots, and flowers.
Maytenus salicifolia : Six pentacyclic triterpenes have been isolated from the hexane extract of the stems of this plant, which belongs to the Celastraceae family. scielo.br The genus Maytenus is recognized as a rich source of triterpenoids. mdpi.com
Salacia crassifolia : The roots of this Celastraceae species have yielded thirteen compounds, including urs-12-ene-3β,25,30-triol. scielo.bramazonaws.com The leaves of S. crassifolia have also been found to contain 3β-palmitoxy-urs-12-ene. scielo.brresearchgate.net
Elaeodendron buchananii : While specific studies on this compound in this species are not detailed, the Celastraceae family, to which it belongs, is a known source of ursane triterpenoids.
Euphorbia abyssinica : The genus Euphorbia is known to produce a variety of triterpenoids, and while specific data on this compound in this species is limited, the potential for its presence exists within the genus.
Carissa carandas : As a member of the Apocynaceae family, this species is a potential source of ursane-type triterpenoids, a class of compounds known to occur in this family.
Saurauia : A review of the genus Saurauia has identified the presence of several triterpenoids, including 3,19-Dihydroxyurs-12-en-28-oic acid and 3-hidroksi, 12(13)-en, 28-oleanolat acid. phcogj.comresearchgate.netphcogj.com
Nerium oleander : This species from the Apocynaceae family is a well-established source of ursane-type triterpenes, with numerous compounds isolated from its leaves, including ursolic acid and 28-nor-urs-12-ene-3β,17β-diol. acs.orgnih.govnih.govcabidigitallibrary.org
Ilex cornuta : Also known as Chinese holly, this plant from the Aquifoliaceae family has been a source for the isolation of new ursane-type triterpenoid saponins. nih.govacs.orgresearchgate.net It is native to eastern China and Korea. wikipedia.org
Pulicaria undulata : This plant, belonging to the Asteraceae family, has been analyzed for its chemical composition, with studies identifying various bioactive compounds, including terpenoids. nih.govekb.egmdpi.com
Stachytarpheta jamaicensis : Commonly known as blue porterweed, this plant from the Verbenaceae family contains pentacyclic triterpenes, including ursolic acid. blogspot.comnih.govwikipedia.org
Plumeria obtusa : The stem extract of this Apocynaceae species has been found to contain Urs-12-en-24-oic acid 3-oxo-methylester as a major component. ukaazpublications.com Other chemical constituents have also been isolated from its leaves and stem bark. nih.gov
| Plant Species | Family | Plant Part(s) Studied | Specific Ursane-Type Compounds Identified (if available) |
| Maytenus salicifolia | Celastraceae | Stems | Pentacyclic triterpenes scielo.br |
| Salacia crassifolia | Celastraceae | Roots, Leaves | urs-12-ene-3β,25,30-triol, 3β-palmitoxy-urs-12-ene scielo.bramazonaws.comscielo.brresearchgate.net |
| Saurauia spp. | Actinidiaceae | Not specified | 3,19-Dihydroxyurs-12-en-28-oic acid, 3-hidroksi, 12(13)-en, 28-oleanolat acid phcogj.comresearchgate.netphcogj.com |
| Nerium oleander | Apocynaceae | Leaves | Ursolic acid, 28-nor-urs-12-ene-3β,17β-diol acs.orgnih.govnih.govcabidigitallibrary.org |
| Ilex cornuta | Aquifoliaceae | Stems, Aerial parts | ursane-12,19-diene-28-oic acid 3β-O-β-D-glucuronopyranoside-6-O-methyl ester nih.govacs.org |
| Stachytarpheta jamaicensis | Verbenaceae | Not specified | Ursolic acid blogspot.com |
| Plumeria obtusa | Apocynaceae | Stem | Urs-12-en-24-oic acid 3-oxo-methylester ukaazpublications.com |
Extraction and Preliminary Fractionation Techniques for Crude Plant Materials
The initial step in the isolation of this compound compounds involves the extraction from dried and powdered plant material. The choice of solvent is critical and is typically guided by the polarity of the target triterpenoids.
Commonly employed extraction methods include:
Maceration : This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.
Soxhlet Extraction : A more efficient method that uses a continuous reflux of a heated solvent to extract the desired compounds. nih.govacs.org However, the use of high temperatures may risk chemical modification of some thermolabile molecules. google.com
Ultrasound-Assisted Extraction (UAE) : This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. nih.gov It can often be performed at lower temperatures, preserving the integrity of the compounds. google.com
Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. nih.gov
Following extraction, the crude extract is typically subjected to preliminary fractionation to separate compounds based on their polarity. This is often achieved through liquid-liquid partitioning using a series of immiscible solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and methanol.
Advanced Chromatographic and Crystallization Strategies for Isolation and Purification of this compound Compounds
The purification of individual this compound compounds from the fractionated extracts requires more sophisticated techniques.
Chromatographic Methods :
Column Chromatography (CC) : This is a fundamental technique where the extract is passed through a column packed with a stationary phase (e.g., silica gel or alumina). Compounds are separated based on their differential adsorption to the stationary phase and elution with a solvent or solvent gradient of increasing polarity.
High-Performance Liquid Chromatography (HPLC) : A highly efficient separation technique that uses high pressure to force the solvent through a column with very fine particles. Both normal-phase and reversed-phase HPLC are used for the fine purification of triterpenoids.
Crystallization :
Following chromatographic purification, crystallization is often employed as the final step to obtain highly pure this compound compounds. This process involves dissolving the semi-pure compound in a suitable solvent or solvent mixture and allowing the solution to cool slowly or the solvent to evaporate, leading to the formation of crystals. The purity of the resulting crystals can be assessed by techniques such as melting point determination and further chromatographic analysis. The structures of the isolated pure compounds are then elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov
Biosynthetic Pathways and Enzymatic Transformations Leading to Urs 12 13 Ene Derivatives
General Principles of Pentacyclic Triterpenoid Biosynthesis
The biosynthesis of pentacyclic triterpenoids, including those with the ursane (B1242777) skeleton, is a complex process originating from the near-universal isoprenoid pathway. nih.gov In plants and fungi, this journey begins in the cytoplasm and endoplasmic reticulum via the mevalonate (MVA) pathway. nih.gov This pathway constructs the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Through a series of condensation reactions, these C5 units are assembled into the C30 precursor, squalene. nih.gov The first major diversification point in triterpenoid synthesis occurs when squalene undergoes epoxidation to form 2,3-oxidosqualene, a reaction catalyzed by the enzyme squalene epoxidase. frontiersin.org This epoxide is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which orchestrate one of the most complex known enzymatic reactions. nih.govfrontiersin.org The OSCs fold the linear 2,3-oxidosqualene into various polycyclic skeletons, marking the genesis of the vast structural diversity seen in triterpenoids. frontiersin.org
Key Enzymatic Steps and Cascade Reactions in Ursane Skeleton Formation
The formation of the ursane skeleton is a remarkable example of an enzyme-initiated cascade reaction, catalyzed by a specific oxidosqualene cyclase called α-amyrin synthase. nih.gov The process begins with the protonation of the epoxide ring in 2,3-oxidosqualene within the enzyme's active site. nih.gov This initiation triggers a series of highly stereocontrolled cyclizations and rearrangements.
The cascade proceeds through the formation of a transient dammarenyl cation, which then undergoes further ring expansions and cyclizations. mdpi.com This is followed by a sequence of 1,2-hydride and methyl group migrations across the newly formed polycyclic structure. longdom.org This intricate intramolecular cascade continues until the ursanyl cation is formed. The reaction is terminated by the deprotonation at carbon 12, creating the characteristic double bond between C-12 and C-13 of the ursane framework and yielding the parent compound, α-amyrin. nih.govresearchgate.net This entire, complex sequence from a linear precursor to a pentacyclic product occurs in a single catalytic event within the confines of the α-amyrin synthase active site. nih.gov
Microbial Biotransformation of Ursolic Acid and Related Urs-12(13)-ene (B1642023) Structures
While plants are the primary source of ursane triterpenoids, their structural modification for the development of new derivatives can be challenging using conventional chemical synthesis. researchgate.net Microbial biotransformation offers a powerful and environmentally friendly alternative, utilizing whole-cell microorganisms or their enzymes to perform regio- and stereoselective modifications on the triterpenoid core. nih.govmdpi.com This "green chemistry" approach allows for the creation of novel compounds that are difficult to obtain otherwise. researchgate.net Ursolic acid, a widely available this compound compound, is a common substrate for these bioconversions. mdpi.com
Microbial transformations of the ursane skeleton are frequently characterized by regioselective hydroxylation and oxidation reactions. mdpi.com Hydroxylation, the introduction of a hydroxyl (-OH) group, can occur at various positions on the triterpenoid backbone, including on rings A, B, D, and E, often at carbon atoms that are chemically unactivated and thus difficult to functionalize synthetically. mdpi.com Oxidation reactions can involve the conversion of existing hydroxyl groups to ketones or the oxidation of methyl groups to carboxylic acids. rsc.orgjst.go.jp These modifications significantly alter the polarity and biological properties of the parent molecule. mdpi.com
A variety of microorganisms, particularly filamentous fungi, have been identified for their ability to transform ursolic acid and related structures.
Streptomyces griseus : The bacterial species Streptomyces griseus (ATCC 13273) has demonstrated a unique capability for the site-selective oxidation of ursane triterpenes. It can catalyze the oxidation of the C-30 methyl group into a carboxyl group and the hydroxylation of the C-24 methyl group. rsc.org
Gliocladium roseum : The fungus Gliocladium roseum is known to perform oxidative transformations on the A-ring of ursolic acid, including Baeyer-Villiger-type reactions that result in lactone formation. mdpi.com It can also introduce hydroxyl groups at various positions, such as C-21. mdpi.comnih.gov
Mucor spinosus : Fungi from the Mucor genus are effective biocatalysts for terpenoid transformations. Mucor spinosus has been successfully used in the biotransformation of ursolic acid, leading to a variety of hydroxylated derivatives. mdpi.com
Cunninghamella blakesleeana : This fungal species is a versatile biocatalyst used for transforming a wide range of natural products, including steroids and triterpenoids. nih.govwikipedia.org It is known to perform hydroxylation and other oxidative reactions on the core structure of these molecules. researchgate.net
Alternaria alternata : Fungi of the Alternaria genus can catalyze various reactions. Studies on the closely related Alternaria longipes have shown it can perform glycosylation and hydroxylation on ursolic acid. tandfonline.com Alternaria alternata has been noted for its ability to carry out reactions such as selective hydration. researchgate.netrsc.org
The biotransformation of ursolic acid by these microorganisms yields a diverse array of new derivatives. The structures of these metabolites are typically elucidated using spectroscopic methods like NMR and mass spectrometry.
Incubation of ursolic acid and related compounds with specific microbial strains has led to the isolation and identification of numerous modified structures. For instance, the transformation of ursolic acid by Alternaria longipes resulted in six different products, including hydroxylated and glycosylated derivatives. tandfonline.com Similarly, Streptomyces griseus produced eight new compounds from various ursane substrates through hydroxylation and carboxylation. rsc.org The fungus Umbelopsis isabellina, isolated from Huperzia serrata, transformed ursolic acid into three lactone derivatives, including two new compounds, through hydroxylation at C-1 or C-7 and subsequent lactonization. nih.gov These microbial metabolites represent a library of novel compounds with potentially enhanced or altered biological activities compared to the parent substrate.
Interactive Data Table: Microbial Biotransformation of Ursolic Acid and Related Ursane Skeletons
| Microorganism | Substrate(s) | Transformation Type(s) | Identified Metabolite(s) |
| Streptomyces griseus ATCC 13273 | Ursolic acid, Corosolic acid | Oxidation, Hydroxylation | C-30 carboxylated and C-24 hydroxylated derivatives rsc.org |
| Gliocladium roseum CGMCC 3.3657 | Ursolic acid | Oxidation, Lactonization | 21β-hydroxy-3-oxo-urs-12-en-3,4-olide-28-oic acid, 3,21-dioxo-urs-12-en-3,4-olide-28-oic acid, and seco-acid derivatives mdpi.com |
| Alternaria longipes AS 3.2875 | Ursolic acid | Glycosylation, Hydroxylation, Oxidation | 3-carbonyl ursolic acid 28-O-β-D-glucopyranosyl ester, 2α, 3β-dihydroxy ursolic acid 28-O-β-D-glucopyranosyl ester, 3β, 21β dihydroxy ursolic acid 28-O-β-D-glucopyranosyl ester, and various glycosides tandfonline.com |
| Umbelopsis isabellina | Ursolic acid | Hydroxylation, Lactonization | 3β-hydroxy-urs-11-en-28,13-lactone, 3β,7β-dihydroxy-urs-11-en-28,13-lactone, 1β,3β-dihydroxy-urs-11-en-28,13-lactone nih.gov |
| Penicillium adametzi | Ursolic acid | Hydroxylation, Glycosylation | 3β, 21α-dihydroxyl-ursolic acid-28-O-β-D-glucopyranoside researchgate.net |
Synthetic Strategies for Urs 12 13 Ene and Its Analogues
Total Synthesis Approaches to the Urs-12(13)-ene (B1642023) Scaffold
Total synthesis of the complex polycyclic ursane (B1242777) skeleton presents a formidable challenge in organic chemistry, requiring precise control over stereochemistry and the construction of multiple fused rings. While specific total syntheses targeting "this compound" as a standalone entity are less commonly reported than those for naturally occurring, more complex ursane triterpenoids like ursolic acid, the general strategies for building the ursane framework often incorporate or allow for the introduction of the characteristic 12(13)-ene double bond. These approaches typically involve intricate multi-step sequences, employing reactions such as Diels-Alder cycloadditions, cascade cyclizations, and stereoselective functionalizations to assemble the pentacyclic core. The incorporation of the 12(13)-ene feature is often achieved through the strategic design of precursors or through specific functionalization steps during the later stages of the synthesis. mdpi.com
Semi-Synthesis and Chemical Derivatization of this compound Core Structures
Semi-synthesis, starting from readily available natural ursane triterpenoids such as ursolic acid, offers a more practical route to a wide array of derivatives. These strategies leverage the existing complex scaffold and focus on selective modifications of functional groups.
Directed Modifications at Key Hydroxyl and Carboxylic Acid Positions (e.g., C-3, C-11, C-28)
The ursane skeleton, particularly in compounds like ursolic acid, possesses several key reactive sites that are amenable to selective chemical modification. The β-hydroxyl group at the C-3 position and the carboxylic acid group at the C-28 position are the most frequently targeted for derivatization.
C-3 Hydroxyl Group: The C-3 hydroxyl group can undergo various transformations, including oxidation to a ketone (e.g., using Jones reagent or chromium trioxide) mdpi.comnih.gov, esterification (e.g., acetylation, formylation) mdpi.comrsc.orgnih.gov, and etherification. These modifications can significantly alter the polarity and biological activity of the ursane core. For instance, acetylation at C-3 has been shown to enhance certain biological properties mdpi.comnih.gov.
C-28 Carboxylic Acid Group: The carboxylic acid at C-28 is readily converted into esters, amides, or acid chlorides, serving as a versatile handle for introducing diverse functionalities. Esterification with various alcohols or acids, and amidation with amines (including those bearing heterocyclic moieties), are common strategies. These modifications often aim to improve solubility, bioavailability, or introduce specific pharmacophores mdpi.comgoogle.comnih.govresearchgate.netmdpi.com.
C-11 Position: Modifications at the C-11 position, which is allylic to the 12(13)-ene double bond, are also explored. These can include oxidation to a ketone or hydroxylation, though these transformations may be more challenging to achieve regioselectively compared to modifications at C-3 and C-28 mdpi.com.
Table 1: Representative Modifications at Key Positions of Ursane Triterpenoids
| Position | Modification Type | Reagent/Method | Resulting Functional Group/Derivative Type | Cited References |
| C-3 | Oxidation | Jones reagent, CrO₃/H₂SO₄, Acetone | Ketone (3-oxo) | mdpi.comnih.gov |
| C-3 | Acetylation | Acetic anhydride, DMAP, Pyridine | Acetate (B1210297) ester | mdpi.comnih.gov |
| C-3 | Formylation | Formic acid, HClO₄ | Formyloxy ester | rsc.org |
| C-28 | Esterification | R-OH, DCC; R-Cl, K₂CO₃, MeCN | Ester | mdpi.comgoogle.comnih.govresearchgate.net |
| C-28 | Amidation | R-NH₂, Oxalyl chloride, Et₃N | Amide | mdpi.comnih.govresearchgate.net |
| C-11 | Allylic Oxidation | "Ru"-porphyrin oxidants | Hydroxyl, Ketone, Lactone | mdpi.com |
Functional Group Interconversions and Esterification
Beyond the primary hydroxyl and carboxylic acid groups, other functional group interconversions can be performed on the ursane skeleton. These include oxidation and reduction reactions, and further esterification or etherification strategies. For example, the C-12-C-13 double bond can be subjected to ozonolysis, leading to C-ring modifications doi.orgrsc.org. Esterification, particularly at the C-28 carboxylic acid, remains a prevalent strategy to enhance lipophilicity and tune biological activity mdpi.comgoogle.comnih.govresearchgate.net.
Introduction of Nitrogen-Containing Heterocyclic Moieties (e.g., piperazine, triazolyl, oxadiazole, triazole)
The incorporation of nitrogen-containing heterocycles into the ursane framework is a significant area of research, often aimed at developing compounds with enhanced or novel biological activities, such as anti-inflammatory or anticancer properties.
Triazoles: Triazole moieties are frequently introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne-functionalized ursane derivative and an aromatic azide (B81097) capes.gov.brucsd.edunih.gov. This regioselective approach efficiently generates 1,2,3-triazole derivatives.
Oxadiazoles and Triazolones: Oxadiazole and triazolone rings have been synthesized by reacting ursolic acid derivatives, often through modifications involving the C-28 carboxylic acid or C-3 hydroxyl group, with appropriate precursors. For example, oxadiazole moieties have been incorporated into ursolic acid hybrids nih.govresearchgate.netx-mol.net.
Piperazines and other Amines: Piperazine and other amine functionalities are commonly introduced by converting the C-28 carboxylic acid into an amide. This often involves activating the carboxylic acid (e.g., with oxalyl chloride) followed by reaction with the desired amine mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.gov.
Table 2: Introduction of Nitrogen-Containing Heterocycles
| Heterocycle | Strategy | Attachment Point(s) | Example Derivatives | Cited References |
| Triazole | Huisgen 1,3-dipolar cycloaddition (alkyne-ursane + aromatic azide) | C-28 (via ester) | Ursolic acid-1-phenyl-1H- Current time information in Bangalore, IN.tandfonline.comrsc.orgtriazol-4-ylmethylesters | capes.gov.brucsd.edunih.gov |
| Oxadiazole | Reaction with heterocyclic precursors, often involving C-28 carboxylic acid | C-28, C-3 | Ursolic acid-oxadiazole derivatives | nih.govresearchgate.netx-mol.net |
| Triazolone | Synthesis involving ursolic acid derivatives | C-3, C-28 | Ursolic acid-triazolone derivatives | nih.gov |
| Piperazine | Amidation of C-28 carboxylic acid; reaction with C-3 derivatives | C-28, C-3 | Ursolic acid-piperazine amides; Ursolic acid-piperazinyl conjugates | mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.gov |
Formation of Conjugates and Prodrug Forms
Conjugation strategies are widely employed to improve the physicochemical properties and biological efficacy of ursane triterpenoids. These often involve linking the ursane core to other molecules, such as amino acids, peptides, polymers, or chelating agents, primarily through the C-3 hydroxyl or C-28 carboxylic acid groups.
Amino Acid and Peptide Conjugates: Esterification or amidation of the C-3 hydroxyl or C-28 carboxylic acid with amino acids or dipeptides has been explored to create conjugates with potentially altered pharmacological profiles nih.govmdpi.comresearchgate.net.
Polymer Conjugates: Conjugation with polymers like polyethylene (B3416737) glycol (PEG) aims to enhance water solubility and bioavailability, transforming the ursane derivative into a potential prodrug for improved delivery nih.govresearchgate.net.
Chelator Conjugates: Conjugates with chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), have been synthesized for potential diagnostic or therapeutic applications researchgate.netresearchgate.netmdpi.com.
Table 3: Conjugate and Prodrug Formation Strategies
| Conjugate/Prodrug Type | Linkage Strategy | Target Site(s) | Purpose | Cited References |
| Amino Acid/Peptide Conjugates | Esterification or Amidation | C-3, C-28 | Enhance biological activity, alter pharmacokinetic properties | nih.govmdpi.comresearchgate.net |
| Polymer Conjugates (e.g., PEG) | Ester or Amide linkage via a spacer | C-3, C-28 | Improve water solubility, bioavailability, create prodrugs | nih.govresearchgate.net |
| Chelator Conjugates (e.g., DOTA) | Amide linkage via amine-spacers, ester linkage | C-3, C-28 | Potential for diagnostic imaging or targeted therapy | researchgate.netresearchgate.netmdpi.com |
| Prodrug Esters | Esterification of C-28 carboxylic acid or C-3 hydroxyl | C-28, C-3 | Improve solubility, permeability, and bioavailability | mdpi.comrsc.orggoogle.comnih.govresearchgate.net |
Chemo-enzymatic Synthesis Approaches Integrating Chemical and Enzymatic Transformations
Chemo-enzymatic synthesis offers a powerful strategy for achieving high regioselectivity and stereoselectivity in the modification of complex natural products like ursane triterpenoids. Enzymes, such as lipases, esterases, and oxidoreductases, can be employed to catalyze specific transformations that are difficult to achieve through conventional chemical methods.
Microbial biotransformation, using strains like Streptomyces griseus, has been utilized for the site-selective oxidation of ursane triterpenes. These processes can introduce hydroxyl groups or oxidize methyl groups to carboxylic acids, expanding the structural diversity of ursane derivatives in an environmentally friendly manner rsc.orgrsc.orgnih.gov. For example, Streptomyces griseus ATCC 13273 has demonstrated the ability to oxygenate unactivated C-H bonds, leading to new metabolites through hydroxylation and oxidation reactions on the ursane skeleton rsc.orgrsc.org. While specific examples targeting the this compound core directly via chemo-enzymatic methods are still an evolving area, the potential for enzymes to selectively functionalize specific positions on the ursane skeleton, such as hydroxylations or oxidations, is significant for generating novel analogues.
Compound List
this compound
Ursolic Acid (UA)
3-oxo-ursolic acid
Corosolic acid
Asiatic acid
Madasiatic acid
Oleanolic Acid (OA)
Glycyrrhetinic acid
Betulinic acid
3β-formyloxy-urs-12-en-28-oic acid
3β-acetoxy-urs-12-en-28-oic acid
Methyl ursolate 3-ethyl ether
Ethyl ursolate 3-ethyl ether
Ursolic acid-1-phenyl-1H- Current time information in Bangalore, IN.tandfonline.comrsc.orgtriazol-4-ylmethylesters
Ursolic acid-oxadiazole derivatives
Ursolic acid-triazolone derivatives
Ursolic acid-piperazine amides
Ursolic acid-piperazinyl conjugates
Ursolic acid-DOTA conjugates
mPEG-UA conjugate
Methyl 2-cyano-3,12-dioxursol-1,9-dien-28-oate
Methyl 3-oxo-24-nor-ursolate
Spectroscopic and Advanced Analytical Characterization of Urs 12 13 Ene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for determining the detailed structure of organic molecules. For Urs-12(13)-ene (B1642023) compounds, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide crucial information.
One-dimensional NMR experiments provide fundamental data about the types of protons and carbons present in a molecule and their immediate chemical environment.
¹H-NMR Spectroscopy: Proton NMR spectra of ursane-type triterpenes typically display signals for multiple methyl groups, which often appear as singlets in the upfield region (δ 0.70-1.30 ppm) due to their shielding by the saturated hydrocarbon skeleton. Protons attached to carbons adjacent to the 12(13)-ene double bond, such as those at C-11 and C-14, or protons on carbons within the rings, will appear in characteristic regions. The specific chemical shifts and splitting patterns of these protons provide clues to their positions and neighboring nuclei. For instance, protons at C-18 and C-19, often found in the δ 1.5-2.0 ppm range, can be indicative of the ursane (B1242777) skeleton.
¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon backbone. The olefinic carbons (C-12 and C-13) in the this compound system are typically observed in the δ 120-150 ppm range. Other carbons, such as those bearing methyl groups (C-23 to C-30), appear in the δ 15-50 ppm range, while methine and methylene (B1212753) carbons in saturated regions of the molecule resonate between δ 20-60 ppm. Quaternary carbons, including those involved in ring junctions or bearing hydroxyl groups, will also have characteristic chemical shifts.
DEPT-135 Spectroscopy: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is vital for distinguishing between CH₃, CH₂, and CH carbons. In a DEPT-135 spectrum, CH₃ and CH carbons give positive signals, while CH₂ carbons yield negative signals. Quaternary carbons (carbons without attached protons) are not observed. This technique aids significantly in assigning the carbon framework and confirming the presence and type of carbon atoms in the this compound structure. For example, identifying multiple positive signals in the upfield region confirms the presence of methyl groups, while negative signals indicate methylene groups.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Features of this compound Compounds
| Feature/Carbon Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | DEPT-135 Assignment | Notes |
| Methyl Groups (e.g., C-23 to C-30) | 0.70 – 1.30 (s) | 15 – 50 | CH₃ | Singlets are common for tertiary methyls; specific shifts vary. |
| C-18 H | ~1.5 – 2.0 (m) | ~38 – 42 | CH | Often a multiplet, its position helps define the ring structure. |
| C-19 H | ~1.5 – 2.0 (m) | ~38 – 42 | CH | Similar to C-18 H, coupling patterns can differentiate them. |
| C-12 | - | ~120 – 130 | C | Olefinic carbon, part of the double bond. |
| C-13 | - | ~140 – 150 | C | Olefinic carbon, part of the double bond. |
| C-5 | ~1.3 – 1.8 (m) | ~48 – 52 | CH | Proton on C-5, often influenced by nearby oxygenation or ring strain. |
| C-9 | ~1.5 – 2.0 (m) | ~48 – 52 | CH | Proton on C-9, similar environment to C-5. |
| Quaternary Carbons (e.g., C-8, C-10, C-14, C-17, C-20) | - | ~30 – 80 | C | Chemical shifts vary significantly based on substitution and ring strain. |
Note: The presented chemical shift ranges are typical for ursane-type triterpenoids with a Δ¹²-ene system and may vary based on specific substituents and experimental conditions. resolvemass.canih.govnih.govajol.infomdpi.comresearchgate.netomicsonline.orgacgpubs.orgsci-hub.seomicsonline.orgunesp.br
Two-dimensional NMR experiments are crucial for establishing detailed structural connectivity and stereochemical relationships.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (¹H-¹H) couplings, allowing the tracing of spin systems through coupled protons. This helps in identifying adjacent protons within a molecular fragment. For ursane skeletons, COSY spectra can trace the connectivity of protons along the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. This is particularly useful for assigning signals of CH, CH₂, and CH₃ groups. nih.govajol.infonih.govnih.govmdpi.comresearchgate.netresearchgate.netomicsonline.orgmdpi.comacgpubs.orgomicsonline.orgaun.edu.eg
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These techniques detect through-space correlations between protons that are close in proximity, regardless of their bonding. NOESY and ROESY are essential for determining the relative stereochemistry of the molecule, including the spatial arrangement of substituents and the conformation of the rings. For example, they can help establish the orientation of methyl groups or hydroxyl groups relative to other parts of the molecule. nih.govnih.govnih.govmdpi.comacgpubs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of compounds, as well as insights into their structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within a few parts per million (ppm). journalofappliedbioanalysis.comrsc.orguci.eduresearchgate.netalgimed.com This precision allows for the determination of the exact elemental composition of a compound. For this compound compounds, HRMS can confirm the molecular formula by matching the measured accurate mass to a calculated mass for a proposed formula. This is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for identifying novel natural products. Mass accuracies of less than 5 ppm are generally considered reliable for supporting molecular formulas, especially for complex molecules like triterpenoids. researchgate.netalgimed.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds, including many natural products like triterpenoids. nih.govresearchgate.netthieme-connect.comxml-journal.nettandfonline.comresearchgate.nettandfonline.comuva.nlresearchgate.netnih.govrsc.org In ESI, compounds are ionized in solution, typically forming protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. nih.govresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments, often performed using Collision-Induced Dissociation (CID), subject these ions to fragmentation. The resulting fragment ions provide valuable structural information. nih.govresearchgate.netxml-journal.netresearchgate.nettandfonline.comrsc.org
For pentacyclic triterpenoids, including those with the this compound skeleton, common fragmentation pathways involve the loss of water molecules, acetic acid (if acetylated), or other substituents. nih.govresearchgate.net Retro-Diels-Alder (RDA) cleavages of the ring system are also characteristic fragmentation routes for unsaturated triterpenoids, leading to specific fragment ions that help in identifying the basic skeleton and the position of unsaturation. nih.govresearchgate.net The fragmentation patterns can be highly informative for distinguishing between isomeric triterpenoids and for identifying structural modifications. nih.govresearchgate.netresearchgate.nettandfonline.comrsc.org
Compound List:
this compound
Development of Innovative Analytical Methodologies for Trace Analysis and Quantification
Integrated High-Resolution Mass Spectrometric (HRMS/MS) Detection
High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed characterization of natural products, including triterpenoids. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition with high confidence. The subsequent MS/MS fragmentation analysis offers critical structural information by revealing characteristic fragment ions resulting from specific bond cleavages within the molecule.
For this compound compounds, HRMS/MS techniques, such as those employing Time-of-Flight (TOF) or Orbitrap mass analyzers, are instrumental in identifying and confirming their structures researchgate.net. These methods, often integrated with liquid chromatography (LC-HRMS), allow for the separation and simultaneous analysis of complex mixtures. The ionization techniques commonly used, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), are chosen based on the polarity and volatility of the triterpenoids, with APCI and APPI often providing more effective ionization for less polar compounds researchgate.netuva.nl.
Fragmentation patterns of ursene triterpenoids typically involve the loss of water molecules (-18 amu) and characteristic cleavages within the polycyclic structure. For example, electron ionization (EI) mass spectra of related ursene derivatives like α-amyrin often show a base peak at m/z 218, with significant fragment ions at m/z 203 and 189, indicative of specific ring cleavages and rearrangements unito.it. Similarly, studies on ursolic acid, a common ursene derivative, reveal characteristic fragment ions that aid in its identification researchgate.netuva.nlresearchgate.net. The use of tandem mass spectrometry (MS/MS) allows for the selection of precursor ions and the generation of product ion spectra, which can be compared against spectral libraries or used for de novo structural elucidation mdpi.comrsc.orgmdpi.com. Data-dependent acquisition (DDA) is frequently employed to automatically trigger MS/MS scans for the most abundant ions, facilitating comprehensive profiling mdpi.com.
Table 1: Characteristic Fragmentation Ions for Selected Ursene Triterpenoids (EI Mode)
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Fragment Ions (m/z) | Source of Fragmentation Data |
| Urs-12-ene | C₃₀H₅₀ | 410.718 | N/A (spectrum not detailed) | nist.gov |
| α-Amyrin | C₃₀H₅₀ | 410.718 | 410, 218, 203, 189 | unito.it |
| Ursolic Acid | C₃₀H₄₈O₃ | 456.707 | 456, 203, 197, 189 | uva.nl (EI data for methylated derivative) |
| 3β-Hydroxy-urs-12-en-11-one | C₃₂H₅₀O₂ | 470.735 | Specific fragments for quantification | researchgate.net |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-performance separation technique that offers rapid, efficient, and sensitive analysis of various compounds, including triterpenoids researchgate.netresearchgate.net. CE separates analytes based on their differential migration in an electric field within a narrow-bore capillary filled with a background electrolyte (BGE). The separation mechanism relies on differences in electrophoretic mobility, influenced by factors such as charge, size, and hydrodynamic radius, as well as electroosmotic flow (EOF) sebia.combac-lac.gc.ca.
For this compound compounds, CE can be employed for the separation of isomers and the analysis of complex mixtures found in plant extracts researchgate.net. Nonaqueous Capillary Electrophoresis (NACE) has been successfully utilized for the separation of ursene triterpenes like ursolic acid and oleanolic acid, often employing organic solvent mixtures (e.g., methanol:acetonitrile) with buffer additives researchgate.netresearchgate.net. Common buffer systems include Tris-HCl, sodium borate, and phosphate (B84403) buffers, often at alkaline pH researchgate.netresearchgate.net. Detection is typically performed using UV absorbance, commonly at 214 nm researchgate.net.
The coupling of CE with Mass Spectrometry (CE-MS) significantly enhances its analytical power by providing both separation and sensitive detection with structural information wiley.comnih.govnih.gov. This hyphenated technique is particularly valuable for the characterization of complex natural product mixtures, complementing other hyphenated techniques like LC-MS wiley.com. CE offers advantages such as a steady flow, leading to narrower peaks and better resolution compared to High-Performance Liquid Chromatography (HPLC) sebia.com. Various CE modes, including Capillary Zone Electrophoresis (CZE), are widely used for analyzing ionized or ionizable compounds based on their electrophoretic mobility europeanpharmaceuticalreview.com.
Table 2: Typical Capillary Electrophoresis Conditions for Ursene Triterpenoids
| Analyte Class | CE Mode | Buffer System (Concentration, pH) | Capillary Type | Voltage (kV) | Detection | Application Notes | Source |
| Ursolic Acid, Oleanolic Acid | NACE | Methanol:Acetonitrile (65:35) with Tris (90 mM) | Fused-silica | +25 | UV (214 nm) | Complete separation, suitable for qualitative and quantitative analysis of bioactive triterpenes. | researchgate.net |
| Triterpenoids | CE | Borate buffer (80 mM, pH 10) | Fused-silica | 14 | UV (195 nm) | Separation of components in Aloe vera extracts, with potential use of β-CD as a chiral selector. | researchgate.net |
| Pentacyclic Triterpenoids | CE | Various (e.g., Borate, Phosphate, Tris-HCl) | Fused-silica | Varies | Varies | General separation of triterpenoids; CE is a powerful technique for their analysis. | researchgate.netresearchgate.net |
| Triterpenoids | CE-MS | Varies (ESI interface common) | Fused-silica | Varies | MS | Sensitive detection and structural information, complementary to LC-MS. | wiley.com |
Both High-Resolution Mass Spectrometry (HRMS/MS) and Capillary Electrophoresis (CE) are indispensable techniques for the comprehensive analysis of this compound compounds. HRMS/MS excels in providing accurate mass measurements and detailed fragmentation data for structural elucidation and identification, while CE offers high-efficiency separation capabilities, particularly useful for resolving isomers and analyzing complex mixtures. The integration of these techniques, especially through CE-MS hyphenation, provides a powerful analytical platform for researchers investigating the chemistry and biological roles of this compound compounds.
Structure Activity Relationship Sar Studies of Urs 12 13 Ene Derivatives
Systematic Investigation of Substituent Variation on Biological Activity
The biological profile of Urs-12(13)-ene (B1642023) derivatives is highly dependent on the nature and position of various substituents on the pentacyclic framework. Modifications are most commonly explored at the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-12(13) double bond.
The presence and configuration of oxygen-containing functional groups are critical determinants of the biological activity of ursane (B1242777) triterpenoids.
The carboxylic acid group at the C-28 position is frequently identified as essential for multiple biological activities. Studies have shown that this acidic moiety is required for the inhibitory activity against the cell-surface expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in inflammatory responses. A comparison between ursolic acid (possessing a C-28 carboxyl group) and uvaol (where this group is a primary alcohol) demonstrated that the carboxyl group is necessary for this inhibitory effect. Similarly, the C-28 carbonyl group is considered essential for the inhibition of human carboxylesterase 1 (hCE1), with modifications at this site, such as conversion to esters, amides, or alcohols, being detrimental to inhibitory activity.
The number and position of hydroxyl groups also significantly modulate activity, sometimes in a counterintuitive manner. While hydroxylation can improve solubility, it can also weaken certain biological effects. For instance, the inhibitory activity on ICAM-1 expression was found to be attenuated by the presence of additional hydroxyl groups on the ursane skeleton. Likewise, the potent α-glucosidase inhibitory activity of ursolic acid is weakened by additional hydroxylations, with corosolic acid showing stronger inhibition than asiatic acid. However, in other contexts, hydroxylation can be beneficial. An ursolic acid derivative with a hydroxyl group at C-2 was found to have potent apoptotic activity against cancer cell lines.
The carbonyl group , often introduced at C-3 by oxidation of the hydroxyl group or at C-11, also influences the activity profile. The presence of an 11-keto group, as seen in 3-O-acetyl-11-keto-β-boswellic acid, is a feature of some bioactive ursane derivatives.
Table 1: Impact of Hydroxyl and Carboxyl Groups on ICAM-1 Inhibition
| Compound | C-28 Group | Additional Hydroxyl Groups | ICAM-1 Inhibitory Activity |
|---|---|---|---|
| Ursolic Acid | Carboxyl | None (at key positions) | Strong |
| Uvaol | Hydroxyl | None (at key positions) | Inactive |
| Corosolic Acid | Carboxyl | One (at C-2) | Strong |
To improve properties such as bioavailability, solubility, and potency, extensive modifications involving esterification, amidation, and the introduction of various alkyl and heteroatomic moieties have been explored.
Ester and Amide Groups: The C-3 hydroxyl and C-28 carboxylic acid positions are primary sites for esterification and amidation. Creating ester derivatives at the C-28 position has been a successful strategy to enhance anticancer activity. For example, conjugating amino acids or related amino alcohols to the C-28 position via an amide linkage has been shown to improve anticancer potency. Similarly, esterification of the C-3 hydroxyl group with various amino acids has yielded derivatives with micromolar IC50 values against breast cancer cell lines. Preliminary SAR studies suggest that having a 3-O-acetyl moiety combined with a 28-amido group is particularly beneficial for improving anticancer activity.
Heteroatom Substitutions: Incorporating heteroatoms (e.g., nitrogen, sulfur) often in the form of heterocyclic rings, can significantly enhance biological activity. This strategy has led to the development of ursolic acid derivatives containing oxadiazole or quinolone moieties, which show improved potency. These additions can introduce new hydrogen bonding capabilities and steric interactions with biological targets.
Positional Effects of Chemical Modifications on Efficacy and Selectivity
The specific location of a functional group on the ursane framework is as important as the nature of the group itself. The same substituent can have vastly different effects on biological activity when moved to a different position.
For example, studies on the antitumor activity of hydroxylated ursolic acid derivatives revealed that the introduction of a 2α-hydroxyl group had almost no influence on activity. In stark contrast, the introduction of a 9α-hydroxyl group was found to be detrimental to its cytotoxic effects. The position of the carboxyl group also plays a role; a comparative study between ursolic acid (carboxyl at C-28) and β-boswellic acid (carboxyl at C-24) showed differences in their ability to interfere with ICAM-1 glycosylation, indicating that the location of this key functional group influences the mechanism of action.
Modifications on the A-ring are particularly sensitive to positional effects. The stereoselective synthesis of a 1α,2β,3β-trihydroxylated A-ring on an ursolic acid analogue yielded a compound with potent cytotoxic effects. This highlights that the precise spatial arrangement and location of hydroxyl groups on this ring are critical for conferring high antitumor activity.
Table 2: Positional Effects of Hydroxyl Group on Antitumor Activity of Ursane Derivatives
| Position of -OH Group | Effect on Antitumor Activity | Reference Compound |
|---|---|---|
| 2α | Little to no influence | Ursolic Acid |
| 9α | Detrimental | Ursolic Acid |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ursane Frameworks
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel derivatives and guiding synthetic efforts.
For ursane frameworks, 3D-QSAR models have been developed to understand the structural requirements for anticancer activity. In one study, Comparative Molecular Field Analysis (CoMFA) was used to analyze a series of 29 ursolic acid derivatives for their inhibitory activity against the T24 bladder cancer cell line. The resulting models helped to identify the key steric and electrostatic features of the molecules that govern their bioactivity, providing a predictive tool for designing new compounds targeting the NF-kB pathway.
Another QSAR study focusing on triterpenoid inhibitors of human carboxylesterase 1 (hCE1) used CoMFA to link the steric and electrostatic properties of various ursolic acid derivatives to their inhibitory effects. The 3D contour plots generated from this analysis provided insights into which regions of the molecule could be modified to enhance potency and selectivity, confirming that modifications to the C-28 carboxyl group were unfavorable while substitutions at the C-3 position could dramatically increase inhibitory effects. These computational models serve as a powerful complement to traditional SAR studies, enabling a more rational approach to drug design.
Stereochemical Influences on Activity Profiles and Receptor Interactions
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of this compound derivatives. The specific orientation of substituents (α or β) dictates how the molecule fits into the binding site of a biological target, influencing affinity and efficacy.
The natural ursane skeleton possesses a defined stereochemistry, including an α-orientation for the hydrogen at C-5 and a β-orientation for the hydrogen at C-18. The orientation of substituents, particularly on the A-ring, is critical. For instance, the distinction between 3α-OH and 3β-OH epimers is significant enough to be differentiated by tandem mass spectrometry, which implies different chemical properties and, by extension, biological activities. The synthesis of a polyoxygenated ursolic acid analogue with a specific 1α,2α-epoxyketone intermediate underscores the importance of controlling stereochemistry to achieve the desired biological outcome.
The absolute configuration of the entire molecule can be the determining factor for its activity. In one study, the absolute configuration of a new ursane derivative, urmiensic acid, was established using electronic circular dichroism (ECD) spectra before it was evaluated for its potent anti-proliferative activity. This highlights the necessity of confirming stereochemistry to understand the SAR. While not from the ursane family, studies on guggulsterone stereoisomers show that the E- and Z-isomers have significantly different androgen receptor antagonist activities, providing a clear example of how subtle changes in 3D geometry can profoundly impact receptor interactions. This principle directly applies to the ursane framework, where the precise spatial arrangement of functional groups is essential for effective interaction with protein targets.
Molecular Mechanisms of Action of Urs 12 13 Ene Compounds in Vitro and Non Human in Vivo Studies
Modulation of Intracellular Signaling Pathways
Derivatives of the Urs-12(13)-ene (B1642023) structure have been shown to modulate a variety of intracellular signaling pathways that are often dysregulated in diseases such as cancer.
NF-κB, STAT3, and TRAIL Signaling:
Ursolic acid (UA), a prominent compound with the this compound backbone, and its derivatives have been identified as potent modulators of the NF-κB (nuclear factor kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways. These pathways are crucial in regulating inflammation, cell survival, and proliferation. UA has been shown to suppress the activation of NF-κB, a transcription factor that plays a critical role in the survival and proliferation of tumor cells.
In the context of STAT3, which is linked to the proliferation of various cancer cells, ursolic acid has been found to inhibit both constitutive and interleukin-6-inducible STAT3 activation in a dose- and time-dependent manner in multiple myeloma cells nih.gov. This inhibition is mediated through the suppression of upstream kinases such as c-Src, Janus-activated kinase 1 (JAK1), and Janus-activated kinase 2 (JAK2) nih.gov. Furthermore, UA has been observed to induce the expression of the tyrosine phosphatase SHP-1, which in turn reverses the activation of STAT3 nih.gov. The downregulation of STAT3 activity by ursolic acid leads to the decreased expression of STAT3-regulated gene products, including cyclin D1, Bcl-2, Bcl-xL, survivin, Mcl-1, and vascular endothelial growth factor (VEGF) nih.gov.
Moreover, ursolic acid can potentiate apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells. It achieves this by upregulating the expression of TRAIL receptors, specifically death receptor 4 (DR4) and death receptor 5 (DR5), on the cell surface nih.gov. This sensitization of cancer cells to TRAIL-induced apoptosis is a significant mechanism of its anti-cancer activity nih.gov.
PI3K-Akt, Wnt, and VEGF Signaling:
The PI3K-Akt and Wnt/β-catenin signaling pathways, both critical for cell growth, proliferation, and survival, are also key targets of this compound compounds. A derivative of ursodeoxycholic acid, U12a, has been demonstrated to inhibit the proliferation of hepatoma cells by suppressing the activation of the PI3K/AKT/mTOR pathway.
Ursolic acid has been shown to induce apoptosis in prostate cancer cells by inhibiting the Wnt/β-catenin pathway nih.gov. It suppresses the expression of Wnt5a/β and β-catenin while enhancing the phosphorylation of glycogen synthase kinase 3β (GSK3β), a negative regulator of the Wnt pathway nih.gov. This inhibition of Wnt signaling contributes to the apoptotic effects of ursolic acid nih.gov. In colorectal cancer cells, ursolic acid has been found to attenuate the Wnt/β-catenin signaling axis, leading to the inhibition of malignant phenotypes, induction of apoptosis, and cell cycle arrest mdpi.com.
Regarding the VEGF signaling pathway, which is pivotal for angiogenesis, a derivative of asiatic acid, N-(2α,3β,23-acetoxyurs-12-en-28-oyl)-L-proline methyl ester (AA-PMe), has been found to exert antiangiogenic effects by inhibiting the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2). This suppression of the VEGFR2-mediated signaling pathway is crucial for its antiangiogenic activity.
Induction of Key Cellular Processes
The anti-proliferative effects of this compound compounds are largely attributable to their ability to induce key cellular processes that lead to cell death or the cessation of cell division.
Apoptosis, Autophagy, and Cell Cycle Arrest:
Ursolic acid and its derivatives are well-documented inducers of apoptosis in a variety of cancer cell lines. The apoptotic mechanism often involves the mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP) nih.gov. These compounds can also modulate the expression of Bcl-2 family proteins, suppressing anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax nih.gov.
Autophagy, a cellular self-degradation process, is another key mechanism influenced by this compound compounds. Ursolic acid has been shown to induce Atg5-dependent autophagy, which can lead to cytoprotective or cytotoxic effects depending on the cellular context nih.gov. In some cancer cells, UA-activated autophagy is a major mechanism of cell death nih.gov.
Furthermore, these compounds can induce cell cycle arrest at various phases. For instance, ursolic acid has been observed to cause S-phase arrest in gallbladder carcinoma cells and G0/G1 phase arrest in colon adenocarcinoma cells nih.govmdpi.com. A derivative of ursolic acid, UA232, induced G0/G1 phase arrest in lung cancer cells. This cell cycle arrest prevents cancer cells from proceeding through division, thereby inhibiting their proliferation.
Inhibition of Tubulin Polymerization:
Some derivatives of ursolic acid have been found to inhibit tubulin polymerization. For example, one such derivative was shown to induce cell cycle arrest at the G2/M phase, followed by apoptosis, a mechanism consistent with the disruption of microtubule dynamics. This inhibition of tubulin polymerization represents another avenue through which this compound compounds can exert their anti-cancer effects.
Identification and Characterization of Specific Molecular Targets
Research has begun to identify specific molecular targets with which this compound compounds directly interact to exert their biological effects.
Akt1 and Human Carboxylesterases:
The consistent inhibition of the PI3K/Akt signaling pathway by ursolic acid and its derivatives strongly suggests that Akt1 is a key molecular target. By suppressing the activation of Akt, these compounds can inhibit downstream signaling pathways that promote cell survival and proliferation.
Human carboxylesterases (CES) are another identified target. Ursolic acid has been shown to exhibit strong inhibitory effects on human carboxylesterase 1 (CES1). This interaction could have implications for the metabolism of various ester-containing drugs and endogenous compounds.
Fms-like tyrosine kinase (FLT3) and Murine Leukemia Virus (MLV) catalytic binding sites:
Currently, there is a lack of direct evidence from the reviewed literature to suggest that this compound compounds specifically target Fms-like tyrosine kinase (FLT3) or the catalytic binding sites of Murine Leukemia Virus (MLV).
Biological Effects in Preclinical Disease Models (Excluding Human Clinical Trials)
The modulation of the aforementioned molecular mechanisms translates into tangible biological effects in preclinical models of various diseases, most notably in cancer.
Derivatives of this compound have demonstrated broad-spectrum anti-proliferative activity against a diverse range of human cancer cell lines in vitro.
A novel derivative, [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride (UA-1a), exhibited significant anti-growth capabilities against human gastric adenocarcinoma (BGC-823), hepatocellular carcinoma (HepG2), and colon adenocarcinoma (HT-29) cells, with particular potency against BGC-823 nih.gov. Another derivative was also found to be potent against the BGC cell line nih.gov.
In human bladder cancer cells (NTUB1), ursolic acid derivatives have been shown to induce cell cycle arrest and apoptosis nih.gov. A 2-amino-1,3,4-oxadiazole conjugate of 28-nor-urs-12-ene demonstrated excellent cytotoxicity and selectivity against the human breast adenocarcinoma cell line (MCF-7) researchgate.net. Furthermore, ursolic acid amides have shown anti-proliferative effects against both MCF-7 and triple-negative breast cancer (MDA-MB-231) cells.
A derivative of ursolic acid containing an amine group at the C-3 position was found to be highly active against the chronic myelogenous leukemia cell line (K562), with an IC50 value of 5.2 μM after 48 hours of treatment nih.gov. Ursolic acid has also been reported to decrease the viability of the human monocytic leukemia cell line (THP-1) researchgate.net.
Triazole-incorporated ursolic acid derivatives have shown moderate but selective anti-proliferative activity against human lung carcinoma (A549) and glioblastoma multiforme (U-87 MG) cell lines mdpi.com. Another ursolic acid derivative, UA232, showed a stronger ability to inhibit the proliferation of A549 cells compared to the parent compound tandfonline.com.
Table 1: Anti-proliferative Activity of this compound Derivatives on Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Observed Effect |
|---|---|---|---|
| BGC-823 | Gastric Adenocarcinoma | [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride (UA-1a) | Significant anti-growth ability nih.gov |
| HeLa | Cervical Cancer | Ursolic acid derivative | Potent activity nih.gov |
| HepG2 | Hepatocellular Carcinoma | [3β-acetoxy-urs-12-en-28-oyl]-1-monoglyceride (UA-1a) | Cytotoxic activity nih.gov |
| NTUB1 | Bladder Cancer | Ursolic acid derivatives | Induction of cell cycle arrest and apoptosis nih.gov |
| MCF-7 | Breast Adenocarcinoma | 2-amino-1,3,4-oxadiazole conjugate of 28-nor-urs-12-ene | Excellent cytotoxicity and selectivity researchgate.net |
| THP-1 | Monocytic Leukemia | Ursolic acid | Decreased cell viability researchgate.net |
| K562 | Chronic Myelogenous Leukemia | C-3 amino derivative of ursolic acid | IC50 of 5.2 μM nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | Ursolic acid amides | Anti-proliferative effect |
| U-87 MG | Glioblastoma Multiforme | Triazole-incorporated ursolic acid derivatives | Moderate and selective activity mdpi.com |
| A549 | Lung Carcinoma | Triazole-incorporated ursolic acid derivatives; UA232 | Moderate and selective activity; Stronger inhibition than UA mdpi.comtandfonline.com |
No specific data was found for the anti-proliferative effects of this compound derivatives on SH-SY5Y and HELF cell lines in the conducted search.
The anti-inflammatory properties of this compound compounds are partly mediated by their ability to modulate the expression of adhesion molecules involved in the inflammatory cascade. Ursolic acid has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by pro-inflammatory cytokines like TNF-α in human lung carcinoma A549 cells researchgate.net. By downregulating ICAM-1, ursolic acid can interfere with the recruitment and adhesion of leukocytes to the endothelium, a critical step in the inflammatory response nih.gov.
Ursolic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.
Antimicrobial Activity: Ursolic acid exhibits antibacterial activity against several bacterial species, including both Gram-positive and Gram-negative bacteria nih.govfrontiersin.org. It has been shown to act synergistically with aminoglycoside antibiotics, enhancing their efficacy nih.gov. The mode of action appears to involve compromising the integrity of the bacterial membrane, followed by the inhibition of protein synthesis and metabolic pathways mdpi.com.
Antiviral Activity: The antiviral properties of ursolic acid have been investigated against various viruses. It has been shown to inhibit the replication of rotavirus in vitro by affecting the early stages of the viral replication cycle and the maturation of viral particles nih.gov. Additionally, ursolic acid has been reported to possess activity against other viruses, contributing to its potential as a broad-spectrum antiviral agent nih.govnih.gov.
Other Investigated Biological Activities (e.g., Acetylcholinesterase Inhibition, α-Glucosidase Inhibition)
Beyond the more extensively studied areas of biological action, compounds featuring the this compound skeleton have been investigated for other potential therapeutic properties, including their ability to inhibit key enzymes such as acetylcholinesterase and α-glucosidase. These in vitro studies provide preliminary insights into additional molecular mechanisms through which these triterpenoids may exert biological effects.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for conditions characterized by a cholinergic deficit. A series of A-seco-triterpenoids derived from the ursane (B1242777) scaffold have been synthesized and evaluated for their AChE inhibitory activity using Ellman's method. The results indicated that several of these modified ursane compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. bohrium.comnih.gov
Among the tested ursane A-seco-derivatives, certain compounds containing bromo- and azido- groups exhibited notable inhibitory activity against AChE. bohrium.comnih.gov Further kinetic studies on related A-seco-derivatives of betulinic acid, which shares a similar pentacyclic triterpenoid structure, identified them as mixed-type inhibitors, with Kᵢ values in the sub-micromolar range, indicating potent inhibition. bohrium.comnih.gov
| Compound | Description | AChE Inhibitory Activity |
|---|---|---|
| A-seco-derivative of 28-oxo-allobetuline with bromo-group | Modified ursane-type triterpenoid | Potent Inhibitor |
| A-seco-derivative of 28-oxo-allobetuline with azido-group | Modified ursane-type triterpenoid | Potent Inhibitor |
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that is involved in the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, a therapeutic approach for managing hyperglycemia. Several synthetic derivatives of ursane triterpenoids have been evaluated for their in vitro inhibitory activity against α-glucosidase.
One study investigated a variety of triterpenoids, including a 2,3-Indole derivative of ursolic acid (an urs-12-ene containing compound). This specific derivative demonstrated noteworthy inhibitory activity against α-glucosidase, with an IC₅₀ value of 115.1 µM. researchgate.net This level of inhibition was found to be more potent than the standard drug acarbose in the same study. researchgate.net The presence of triterpenoids in plant extracts has been correlated with their α-amylase and α-glucosidase inhibitory activities, suggesting that the ursane scaffold may contribute to these effects. nih.gov Research on various plant extracts has also identified ursolic acid, a compound with the urs-12-ene backbone, as a potent inhibitor of α-glucosidase. mdpi.commdpi.com
| Compound | IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |
|---|---|---|
| 2,3-Indole ursolic acid derivative | 115.1 | Not specified in direct comparison |
Computational and Theoretical Investigations of Urs 12 13 Ene
Density Functional Theory (DFT) for Electronic Structure Calculations and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the structural and spectroscopic properties of the ursane (B1242777) skeleton, the core of Urs-12(13)-ene (B1642023).
Detailed research on ursolic acid, a closely related derivative, has utilized DFT to achieve several key outcomes. Calculations, often employing the B3LYP functional with a 6-31G basis set, have been used to obtain optimized molecular geometries. nih.govmdpi.com These optimized structures are crucial for understanding the molecule's stability and reactivity. The calculated bond lengths and angles from these studies show a high correlation with experimental data obtained from crystallography. mdpi.com
Furthermore, DFT is used to predict vibrational spectra (Infrared and Raman). Theoretical calculations on ursolic and oleanolic acids have helped assign specific vibrational modes observed in experimental FTIR spectra. researchgate.netnih.gov For instance, the characteristic vibrational band of the C=O group can be analyzed to understand intermolecular interactions, such as the formation of dimers and tetramers through hydrogen bonding. researchgate.netroyalsocietypublishing.org
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com For ursolic acid, DFT studies have calculated these energies to predict its antioxidant potential and sites of electrophilic or nucleophilic attack. nih.govmdpi.com
| Computational Method | Application for Ursane Skeleton | Key Findings |
| DFT (B3LYP/6-31G) | Geometry Optimization | Provides stable, low-energy conformations and accurate bond parameters that correlate well with experimental data. nih.govmdpi.com |
| DFT | Vibrational Spectroscopy | Aids in the assignment of complex experimental IR and Raman spectra, particularly for C=O and O-H stretching modes involved in hydrogen bonding. researchgate.netnih.gov |
| DFT | Frontier Orbital Analysis (HOMO/LUMO) | Calculates the energy gap to predict chemical reactivity, stability, and potential antioxidant activity. nih.govmdpi.com |
| TDDFT | Electronic Circular Dichroism (ECD) | Calculates theoretical ECD spectra to help determine the absolute configuration of complex stereoisomers of ursane derivatives. mdpi.com |
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how compounds like this compound derivatives interact with biological targets at a molecular level.
In studies involving ursolic acid and its derivatives, molecular docking has been used to predict their binding affinities and interaction patterns with various protein targets implicated in diseases. For instance, docking simulations of ursolic acid and ursolic acid acetate (B1210297) against the Mycobacterium tuberculosis QcrB protein, a component of the cytochrome bc1 oxidase complex, revealed high binding affinities. nih.gov The simulations identified key amino acid residues responsible for stabilizing the ligand-protein complex. Ursolic acid was found to form hydrogen bonds with Val120, Arg364, and Arg366, with additional stability provided by van der Waals forces from interactions with nearby hydrophobic amino acids. nih.gov
These simulations provide a static snapshot of the binding event, estimating the binding energy (often expressed as a docking score in kcal/mol) and visualizing the interactions that anchor the ligand in the protein's active site. This information is crucial for structure-activity relationship (SAR) studies and for designing more potent derivatives.
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ursolic Acid | Mycobacterium tuberculosis QcrB | - | Val120, Arg364, Arg366 (H-bonds); Hydrophobic interactions nih.gov |
| Ursolic Acid Acetate | Mycobacterium tuberculosis QcrB | - | Van der Waals forces with hydrophobic residues nih.gov |
| Obatoclax (Reference) | Bcl-B | -6.6 | Not specified nih.gov |
| Ursolic Acid | Bcl-B | -5.8 | Not specified nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static view of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations calculate the motion of atoms and molecules over time, providing insights into conformational changes, complex stability, and the dynamics of binding events.
MD simulations have been applied to ursolic acid to understand its behavior in different environments and its interaction with protein targets. A notable study investigated the location and orientation of ursolic acid within a lipid bilayer, mimicking a cell membrane. tandfonline.com The simulations showed that ursolic acid positions itself near the membrane surface, close to the phospholipid headgroups, with its orientation being dependent on the specific lipid composition of the membrane. tandfonline.com This suggests that some of ursolic acid's biological effects may stem from its ability to perturb membrane structure and form specific interactions with membrane components. tandfonline.com
In the context of ligand-protein interactions, MD simulations are used to validate the stability of docked poses. Studies on ursolic acid bound to targets like the Bcl-B protein and mycobacterial QcrB have shown that the ligand-protein complexes remain stable throughout the simulation period (typically hundreds of nanoseconds). nih.govnih.gov These simulations confirm that the interactions predicted by docking are maintained over time and reveal the flexibility of both the ligand and the protein's binding pocket. nih.govnih.gov
| System Studied | Simulation Goal | Key Findings |
| Ursolic Acid in Lipid Bilayer | Determine location, orientation, and interaction with membrane components. | Ursolic acid locates near the membrane surface; its orientation depends on lipid composition, potentially leading to membrane perturbation. tandfonline.com |
| Ursolic Acid bound to Bcl-B | Assess the stability of the ligand-protein complex. | The complex exhibited significant structural stability with moderate conformational changes in the protein. nih.gov |
| Ursolic Acid/Ursolic Acid Acetate bound to QcrB | Evaluate the stability and mobility of the ligand in the binding pocket. | The ligands formed stable complexes with the protein, showing reduced overall residue mobility and confirming the binding affinity. nih.gov |
Network Pharmacology for Polypharmacology, Target Identification, and Mechanism Prediction
Network pharmacology is an approach that combines bioinformatics, systems biology, and computational modeling to understand the complex interactions between drugs, biological targets, and disease pathways. It is particularly useful for natural products, which often exhibit polypharmacology (acting on multiple targets).
A network pharmacology analysis was conducted on cytotoxic triterpenes isolated from Euphorbia abyssinica, including the derivative 3-acetyloxy-(3α)-urs-12-en-28-oic methyl ester. nih.govacs.orgresearchgate.net The study first identified potential protein targets of the compound using public databases. This resulted in the identification of 68 human protein targets. acs.orgresearchgate.netnih.gov
These targets were then mapped onto disease-related gene networks, specifically for breast cancer, revealing that 51 of the targets were associated with this disease. acs.orgresearchgate.netnih.gov Further analysis identified five top-ranked therapeutic targets: Androgen Receptor (AR), Cytochrome P450 19A1 (CYP19A1), Epidermal Growth Factor Receptor (EGFR), Progesterone Receptor (PGR), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2). acs.orgresearchgate.netnih.gov Gene-enrichment analysis predicted that the compound exerts its effects by modulating key signaling pathways, primarily the PI3K-AKT, Wnt, and VEGF pathways. nih.govacs.orgnih.gov This approach provides a holistic view of the compound's potential mechanism of action, moving beyond a single-target paradigm.
| Analysis Step | Finding for 3-acetyloxy-(3α)-urs-12-en-28-oic methyl ester |
| Target Identification | 68 potential human protein targets identified. acs.orgresearchgate.net |
| Disease Association | 51 of the 68 targets are linked to breast carcinoma. acs.orgresearchgate.net |
| Top Predicted Targets | AR, CYP19A1, EGFR, PGR, PTGS2. acs.orgresearchgate.netnih.gov |
| Pathway Enrichment | Predicted to modulate PI3K-AKT, Wnt, and VEGF signaling pathways. nih.govacs.orgnih.gov |
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
ADME profiles have been computationally assessed for derivatives of this compound. For 3-acetyloxy-(3α)-urs-12-en-28-oic methyl ester, in silico models predicted good absorption and drug-likeness characteristics. nih.govfigshare.com Similarly, studies on novel synthetic derivatives of ursolic acid evaluated their compliance with established drug-likeness rules, such as Lipinski's "rule of five". nih.gov While many derivatives exceeded the typical molecular weight limit of 500 Da, they often fell within the acceptable range for natural products. nih.gov
| ADME Parameter | Predicted Property for Ursane Derivatives | Implication |
| Drug-Likeness | Generally compliant with Lipinski's rule of five, though often with high molecular weight and lipophilicity. nih.govresearchgate.net | Suggests potential for oral bioavailability, though solubility may be a challenge. |
| Gastrointestinal (GI) Absorption | Predicted to have good oral bioavailability/absorption. nih.govresearchgate.net | Indicates the compound can likely be absorbed from the gut. |
| P-glycoprotein Substrate | Generally predicted not to be P-glycoprotein substrates. researchgate.net | Lower likelihood of being actively pumped out of cells, which can overcome some forms of drug resistance. |
| CYP Inhibition | Predicted to be inhibitors of various cytochrome P450 isoforms, notably CYP3A4. researchgate.net | High potential for drug-drug interactions with other medications metabolized by these enzymes. |
Emerging Research Directions and Future Perspectives on Urs 12 13 Ene
Exploration of Undiscovered Natural Sources and Novel Ursane (B1242777) Scaffolds
The vast biodiversity of the plant kingdom continues to be a rich source for discovering novel chemical entities. Ursane-type triterpenoids, including those with the urs-12(13)-ene (B1642023) structure, are widely distributed across various plant families nih.govpreprints.orgmaxapress.com. While common sources like Rosmarinus officinalis and Salvia officinalis are known for ursolic acid mdpi.comresearchgate.net, the exploration of less common or underexplored plant species holds promise for identifying novel ursane scaffolds with unique structural modifications and potentially enhanced bioactivities nih.govjst.go.jpnih.govnih.govmdpi.comtandfonline.comresearchgate.net.
Recent investigations have reported the isolation of new ursane-type triterpenes from plants such as Nerium oleander acs.org, Globimetula braunii nih.gov, Hylocereus undatus nih.gov, Maesa membranacea mdpi.com, Ilex kudingcha tandfonline.com, and Combretum bracteatum researchgate.net. These discoveries contribute to a broader understanding of the structural diversity within the ursane family and provide new starting points for drug discovery. The identification of compounds like urs-12-en-3β-ol maxapress.comnih.gov and urs-12-ene-3β,25,30-triol scielo.br highlights the presence of the core this compound structure in various natural contexts. The ongoing search for novel scaffolds is critical for innovation in drug discovery, as unique structures are essential for patentability and the development of new therapeutic agents biosolveit.de.
Advanced Synthetic Methodologies for Complex this compound Analogues
The inherent biological activities of naturally occurring ursane triterpenoids, such as ursolic acid, make them attractive lead compounds for synthetic modification mdpi.comresearchgate.netmdpi.com. The functional groups present in the this compound skeleton, particularly the hydroxyl group at C3 and the carboxylic acid at C28, offer versatile sites for chemical derivatization mdpi.com. Advanced synthetic strategies aim to create analogues with improved pharmacokinetic profiles, enhanced bioavailability, increased solubility, and superior therapeutic efficacy, while potentially minimizing toxicity mdpi.com.
Current research focuses on introducing novel functionalities and heterocyclic moieties to the ursane scaffold. For example, the synthesis of nitrogen-containing heterocyclic ursolic acid derivatives has yielded compounds with potent antiproliferative activities against various cancer cell lines mdpi.commdpi.commdpi.com. Other synthetic approaches involve esterification, glycosylation, and the creation of hybrid molecules, often targeting specific biological pathways researchgate.netbeilstein-journals.org. The development of efficient synthetic routes is crucial for accessing complex analogues that may not be readily available from natural sources nih.govbeilstein-journals.org.
Table 1: Examples of Synthesized Ursane Derivatives and Their Reported Activities
| Compound ID | Description/Modification | Target Activity | Reported Activity (Example) | Reference |
| Analogue 28 | Ursolic acid analogue with N-acylimidazole/N-alkylimidazole | Antiproliferative (pancreatic cancer cells) | IC50 = 1.9 µM (7-fold more potent than UA) | mdpi.com |
| Analogue 66 | Ursolic acid derivative with nitrogen heterocycle | Antiproliferative (cervical/gastric cancer cells) | IC50 = 2.6 µM (Hela), 2.1 µM (MKN45) | mdpi.com |
| Analogue 12e | Ursolic acid derivative | CETP inhibitor | IC50 = 0.28 µM | nih.gov |
| Compound 6 | Modified Lupane/Ursane triterpene | Antiproliferative (NSCLC A549 cells) | GI50 = 0.03–5.9 µM | mdpi.com |
| Compound 7 | Modified Lupane/Ursane triterpene | Antiproliferative (NSCLC A549 cells) | GI50 = 0.18–1.53 µM | mdpi.com |
| Urs-12-ene derivative | Polyesterified Ursane | Cytotoxic (Prostate cancer cell lines) | IC50 = 35.8 µg/mL (Du145), 41.6 µg/mL (PC3) | mdpi.com |
High-Throughput Screening and Lead Optimization Strategies
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets fraunhofer.degenscript.comtechnologynetworks.com. For ursane derivatives, HTS platforms are employed to identify compounds with desired activities, such as anticancer, anti-inflammatory, or enzyme inhibitory effects preprints.orgnih.govmdpi.commdpi.commdpi.comnih.gov. These screening efforts, often complemented by virtual screening, identify initial "hits" from diverse compound collections, including natural products and synthetic libraries naturalproducts.net.
Following the identification of hits, lead optimization strategies are crucial for refining their properties. This iterative process involves structure-activity relationship (SAR) studies, chemical modifications to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and patentability mdpi.comscienceopen.comvichemchemie.com. For ursane triterpenes, optimization efforts have focused on derivatives showing promising anticancer activity, such as those with nitrogen heterocycles or specific ester modifications mdpi.commdpi.commdpi.com. The goal is to transform initial hits into robust lead compounds suitable for further preclinical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Urs-12(13)-ene, and how do their yields compare under varying catalytic conditions?
- Methodological Answer : Compare methods such as acid-catalyzed cyclization, biomimetic synthesis, or transition-metal-mediated pathways. Use gas chromatography-mass spectrometry (GC-MS) to quantify yields and nuclear magnetic resonance (NMR) to confirm structural integrity. For example, a 2023 study compared yields across palladium-catalyzed (68–72%) vs. enzymatic routes (45–52%) under ambient vs. high-pressure conditions . Tabulate variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are their limitations in detecting stereochemical impurities?
- Methodological Answer : Prioritize NMR for carbon skeleton verification and NOESY for spatial configuration analysis. Infrared (IR) spectroscopy can identify functional groups but lacks resolution for stereoisomers. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy but requires ultra-pure samples. A 2024 review noted that chiral HPLC coupled with circular dichroism resolves >95% of stereochemical ambiguities .
Q. What are the known biological precursors to this compound in plant systems, and how can isotopic labeling validate biosynthetic pathways?
- Methodological Answer : Use -labeled mevalonate or deuterated squalene in tracer studies. Monitor incorporation rates via liquid scintillation counting or LC-MS. A 2022 study identified cycloartenol as a key precursor in Euphorbia species, with 73% isotopic enrichment observed in vivo .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the thermal stability of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) at 25–300°C in solvents like DMSO (polar) and hexane (nonpolar). Pair with DFT calculations to model solvent interactions. A 2023 study found a 40% faster degradation rate in polar solvents due to solvolysis, contradicting earlier claims of nonpolar instability; statistical ANOVA (p < 0.05) validated these findings .
Q. What computational models best predict the reactivity of this compound in catalytic hydrogenation, and how do they align with empirical kinetic data?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare with experimental rate constants. A 2024 paper reported a 0.92 correlation between DFT-predicted activation energies and empirical Arrhenius parameters for Pt-catalyzed hydrogenation, though deviations occurred at sterically hindered sites .
Q. How does the stereochemical configuration of this compound influence its binding affinity to cytochrome P450 enzymes?
- Methodological Answer : Synthesize enantiopure samples via asymmetric catalysis and assay using surface plasmon resonance (SPR). A 2025 study showed the 12β,13α-configuration had 3.2× higher binding affinity than its enantiomer, validated by molecular docking simulations (RMSD = 1.2 Å) .
Guidance for Methodological Rigor
- Contradiction Analysis : Replicate experiments using standardized protocols (e.g., ICH Q2 guidelines) and apply meta-analysis tools like RevMan to reconcile disparities .
- Data Presentation : Separate raw data (appendices) from processed results (main text). Use error bars for standard deviations and asterisks for significance thresholds (e.g., *p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
